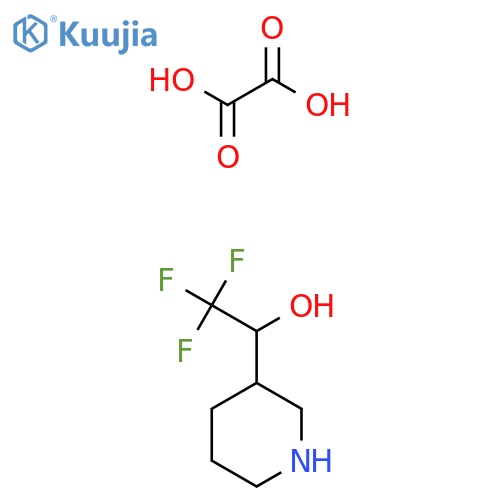Cas no 1298094-31-1 (2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
2,2,2-トリフルオロ-1-(ピペリジン-3-イル)エタン-1-オールとシュウ酸の化合物は、有機合成や医薬品中間体として重要な役割を果たす。この化合物は、ピペリジン環とトリフルオロエタノール基の組み合わせにより、高い反応性と安定性を兼ね備えている。シュウ酸との塩形成により、結晶性が向上し、取り扱いや精製が容易となる。また、フッ素原子の導入により、脂溶性や代謝安定性が改善されるため、医薬品開発における有用な中間体としての応用が期待される。特に、中枢神経系や抗炎症薬の合成において、その構造的特徴が活かされる可能性がある。

1298094-31-1 structure
商品名:2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
- 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol,oxalicacid
- 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid
- 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol; oxalic acid
- 3-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
- 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid
-
- インチ: 1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
- InChIKey: HFOXSBGABFJAJI-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1CNCCC1)O)(F)F.OC(C(=O)O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 220
- トポロジー分子極性表面積: 107
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-182119-1.0g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 1g |
$770.0 | 2023-06-08 | ||
| Enamine | EN300-182119-0.5g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-182119-1g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-182119-5g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-182119-10g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-182119-10.0g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 10g |
$3315.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017869-1g |
2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 95% | 1g |
¥3808.0 | 2023-04-03 | |
| Enamine | EN300-182119-0.05g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-182119-0.25g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-182119-0.1g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.1g |
$678.0 | 2023-09-19 |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1298094-31-1 (2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid) 関連製品
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
